molecular formula C8H6F3NO3 B1591775 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene CAS No. 453560-74-2

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

Cat. No. B1591775
CAS RN: 453560-74-2
M. Wt: 221.13 g/mol
InChI Key: UDEARCRKLPPYAU-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene consists of a benzene ring substituted with a methoxy group (OCH3), a nitro group (NO2), and a trifluoromethyl group (CF3) .


Physical And Chemical Properties Analysis

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a solid at room temperature . Its exact melting and boiling points are not provided in the search results.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

This compound serves as a precursor in the synthesis of various pharmaceuticals. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs .

Material Science

In material science, the nitro group of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene can undergo further chemical transformations, leading to the development of novel materials with potential applications in electronics and nanotechnology .

Agrochemical Research

The compound’s structural motifs are found in certain agrochemicals. Research into its derivatives could lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .

Organic Synthesis

It is used in organic synthesis, particularly in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, which are fundamental in creating complex organic molecules .

Analytical Chemistry

As a standard in analytical chemistry, this compound can help in the calibration of instruments and the development of analytical methods for detecting similar organic compounds .

Catalyst Development

The compound can be used in the development of catalysts for chemical reactions, particularly those involving the transfer of nitro groups or the introduction of trifluoromethyl groups into other molecules .

Environmental Science

In environmental science, studying the breakdown products of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene can provide insights into the environmental fate of similar compounds and help in assessing their potential impact .

Organometallic Chemistry

The compound can be involved in the creation of organometallic frameworks, which are crucial in various catalytic processes and the development of new synthetic methodologies .

Safety and Hazards

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, suggesting that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

The future directions for the use of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene are not specified in the search results. As a biochemical, it could potentially be used in various areas of proteomics research .

properties

IUPAC Name

2-methoxy-4-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEARCRKLPPYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590840
Record name 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

CAS RN

453560-74-2
Record name 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure for Example 113C, in a 100 mL round bottomed flask, sodium hydride (276 mg. 11.5 mmol) was suspended in 30 ml, of a dry THF and cooled to 0° C. To this solution methanol (427 μL, 10.56 mmol) was added and stirred for 30 minutes. This solution 2-fluoro-4-nitro-1-trifluoromethyl-benzene (2.0 g, 9.6 mmol) was added as a 2 mL THF solution. The reaction was allowed to warm to room temperature overnight with stirring. The reaction was concentrated and then partitioned between ethyl acetate and water, extracting twice. The extracts were dried with magnesium sulfate, filtered and concentrated. The nitro compound was purified by silica gel chromatography using a gradient of ethyl acetate/hexane 0-50% over 60 minutes. The main peak was collected, and concentrated to afford 2-methoxy-4-nitro-1-trifluoromethyl-benzene as an oil weighing 1.16 g. 1H NMR (300 MHz, DMSO-d6) δ 8.0-7.9 (m, 3H), 3.9 (s, 3H)
Quantity
276 mg
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427 μL
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2 g
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2 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-2-methoxy-4-nitrobenzene (10.0 g, 43.0 mmol) in N,N-dimethylformamide (200 mL) were added potassium trifluoroacetate (13.0 g, 86.0 mmol), copper iodide(I) and toluene (40 mL), and the mixture was stirred at 155° C. for 20 hr while removing the produced water drops by a Dean-Stark trap. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. The residue was suspended in ethyl acetate (300 mL), the insoluble material was filtered off, and the filtrate was washed with water (150 mL) and saturated brine (150 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=98/2→88/12). The obtained solution was concentrated under reduced pressure to give the title compound (6.86 g, 72%) as a pale-yellow oil.
Quantity
10 g
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13 g
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copper iodide(I)
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40 mL
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200 mL
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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